3-Methyltridecanoic acid

Vue d'ensemble

Description

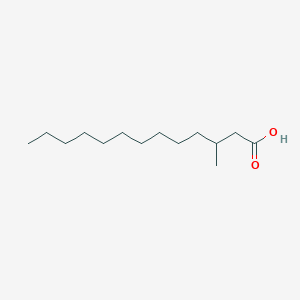

3-Methyltridecanoic acid is a long-chain fatty acid with the molecular formula C14H28O2. This compound is hydrophobic, practically insoluble in water, and relatively neutral .

Mécanisme D'action

Target of Action

3-Methyltridecanoic acid, also known as tridecanoic acid methyl ester (TAME), is a long-chain fatty acid . The primary targets of TAME are enteropathogenic Gram-positive and Gram-negative bacteria . These bacteria are often associated with gastrointestinal diseases .

Mode of Action

TAME interacts with its bacterial targets by disrupting their cellular morphology . This disruption leads to significant extracellular leakage activity . In silico molecular docking studies have shown that TAME has a strong binding affinity to the Escherichia coli DNA Gyrase B protein, causing conformational changes .

Biochemical Pathways

TAME is part of the class of organic compounds known as long-chain fatty acids . These fatty acids are built via de novo synthesis and elongation . The de novo fatty acid synthesis starts from the primer acetyl-CoA and the extender malonyl-CoA through a cyclic series of reactions catalyzed by fatty acid synthases .

Pharmacokinetics

As a long-chain fatty acid, it is expected to be very hydrophobic and practically insoluble in water . These properties could impact its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The action of TAME results in significant rupturing of bacterial cells due to induced autolysis . This leads to the death of the bacteria, thereby exerting its antibacterial effects .

Action Environment

The action, efficacy, and stability of TAME can be influenced by various environmental factors. For instance, the presence of other antimicrobial agents can have a synergistic effect, enhancing the antibacterial activity of TAME . .

Analyse Biochimique

Biochemical Properties

The biochemical properties of 3-Methyltridecanoic acid are not fully understood due to limited research. As a long-chain fatty acid, it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by its hydrophobicity and its long aliphatic tail .

Molecular Mechanism

It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

As a long-chain fatty acid, it could potentially be involved in fatty acid metabolism pathways .

Transport and Distribution

It could potentially interact with transporters or binding proteins, influencing its localization or accumulation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3-Methyltridecanoic acid can be synthesized through various methods. One common method involves the oxidation of 1-tetradecene using permanganate . Another approach is the esterification of tridecanoic acid with methanol to form methyl tridecanoate, which can then be hydrolyzed to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification and hydrolysis processes. The esterification of tridecanoic acid with methanol is carried out under acidic conditions, followed by hydrolysis of the ester to produce the desired acid .

Analyse Des Réactions Chimiques

Types of Reactions

3-Methyltridecanoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form alcohols.

Substitution: It can undergo substitution reactions, particularly at the carboxyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like thionyl chloride can be used to convert the carboxyl group to an acyl chloride, which can then undergo further substitution reactions.

Major Products

Oxidation: Produces ketones or aldehydes.

Reduction: Produces alcohols.

Substitution: Produces various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

3-Methyltridecanoic acid has several scientific research applications:

Comparaison Avec Des Composés Similaires

Similar Compounds

Tridecanoic acid: A 13-carbon saturated fatty acid with similar properties but without the methyl group at the third position.

Methyl tridecanoate: The methyl ester of tridecanoic acid, used as an intermediate in the synthesis of 3-methyltridecanoic acid.

Uniqueness

This compound is unique due to the presence of the methyl group at the third position, which influences its chemical reactivity and biological activity. This structural difference can lead to variations in its interaction with enzymes and other molecules, making it distinct from other long-chain fatty acids .

Activité Biologique

3-Methyltridecanoic acid (3-MTDA) is a branched-chain fatty acid that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and antimicrobial properties. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

3-MTDA is classified as a saturated branched-chain fatty acid with the molecular formula C13H26O2. Its structure features a methyl group at the third carbon of the tridecanoic acid chain, influencing its biological activity.

Antitumor Effects

Recent studies have highlighted the antitumor properties of 3-MTDA, particularly its ability to induce apoptosis in various cancer cell lines.

- Mechanism of Action : Research indicates that 3-MTDA can inhibit tumor cell proliferation and promote apoptosis through several pathways:

- Caspase Activation : Treatment with 3-MTDA leads to the activation of caspase-3, a critical component in the apoptotic pathway. In vitro studies showed that caspase-3 activity increased significantly after treatment with 60 µg/ml of 3-MTDA, demonstrating a time-dependent response in Jurkat, Hut78, and EL4 T-cell lines .

- AKT Pathway Modulation : The compound down-regulates AKT phosphorylation, which is associated with reduced cell survival signals. This down-regulation correlates with increased apoptosis and cell cycle arrest at the G1 phase .

Table 1: Summary of Antitumor Effects of 3-MTDA

| Cell Line | Concentration (µg/ml) | Apoptosis Induction | Mechanism |

|---|---|---|---|

| Jurkat | 60 | Yes | Caspase-3 activation |

| Hut78 | 60 | Yes | AKT pathway inhibition |

| EL4 | 60 | Yes | Cell cycle arrest (G1 phase) |

In Vivo Studies

In vivo studies using xenograft models have confirmed the efficacy of 3-MTDA in inhibiting tumor growth. For instance, administration of 3-MTDA at varying doses resulted in significant tumor weight reduction compared to controls, indicating its potential as a therapeutic agent against T-cell non-Hodgkin lymphoma (T-NHL) .

Antimicrobial Properties

In addition to its anticancer effects, 3-MTDA exhibits antimicrobial activity . It has been shown to disrupt bacterial cell membranes, leading to cell lysis.

- Mechanism of Action : The antimicrobial effects are attributed to the ability of 3-MTDA to cause significant extracellular leakage in bacterial cells, which results in morphological changes and eventual cell death. This was observed in studies involving Enterococcus faecalis and Salmonella enterica, where treatment with fatty acids led to notable disruption of cellular integrity .

Table 2: Antimicrobial Activity of 3-MTDA

| Bacterial Strain | Concentration (µg/ml) | Effect |

|---|---|---|

| Enterococcus faecalis | 375 | Cell lysis |

| Salmonella enterica | 750 | Membrane disruption |

Case Studies and Clinical Implications

Clinical observations suggest that patients using products containing fermented soy derivatives rich in branched-chain fatty acids like 3-MTDA report improved clinical outcomes. Specifically, these compounds have been utilized as adjunct therapies in cancer treatment regimens .

Propriétés

IUPAC Name |

3-methyltridecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O2/c1-3-4-5-6-7-8-9-10-11-13(2)12-14(15)16/h13H,3-12H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQEQRSJZNQFUBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(C)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90415548 | |

| Record name | Tridecanoic acid, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58054-74-3 | |

| Record name | Tridecanoic acid, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.